Established High-Yield Synthesis for a Key CHK1 Inhibitor Intermediate
The compound is a direct precursor in a published, high-yielding synthetic route to a potent CHK1 inhibitor (compound 2a, IC50 = 3 nM) [1]. The key Knoevenagel condensation of 5-(4-chlorophenyl)thiophene-2-carbaldehyde with malonic acid proceeds with an 83% yield to produce the target acrylic acid [1]. This contrasts with the synthesis of another regioisomeric acrylic acid (compound 61; 3-(3-thienyl)acrylic acid) used in the same study, for which a yield was not explicitly stated, but its subsequent transformation to the less potent compound 60 (CHK1 IC50 = 4,582 nM) indicates that not all acrylic acid intermediates are equal in generating high-potency leads [1], . The documented high yield for the target compound reduces synthesis risk and cost in a drug discovery setting.
| Evidence Dimension | Synthetic yield for the key acrylic acid intermediate |
|---|---|
| Target Compound Data | 83% yield (from the aldehyde) |
| Comparator Or Baseline | 3-(3-Thienyl)acrylic acid (61); yield not reported but leads to a final inhibitor that is >1,500-fold less potent (IC50 of 4,582 nM for compound 60 vs. 3 nM for compound 2a derived from the target compound) |
| Quantified Difference | The target compound enables a potent inhibitor, whereas the regioisomeric intermediate leads to a nearly inactive compound, highlighting the critical role of the 4-chlorophenyl substitution pattern. |
| Conditions | Knoevenagel condensation: malonic acid, piperidine (cat.), pyridine, reflux, as per Scheme 1 in Zhao et al. (2010) |
Why This Matters
This validates the compound's central role in a known, productive synthetic pathway, offering procurement scientists a reliable starting material for generating lead compounds with documented sub-nanomolar potency.
- [1] Zhao, L., et al. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorg. Med. Chem. Lett., 20(24), 7216–7221. (See Scheme 1 for yield and Table 3 for IC50 values). View Source
